molecular formula C19H19ClN4O B13370487 1-(3-chlorophenyl)-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13370487
M. Wt: 354.8 g/mol
InChI Key: IKZBFJDRJXQEJT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-isopropylaniline in the presence of a base to form an intermediate. This intermediate is then reacted with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

1-(3-chlorophenyl)-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent.

    Itraconazole: Another antifungal compound with a broader spectrum of activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H19ClN4O/c1-12(2)14-6-4-8-16(10-14)22-19(25)18-21-13(3)24(23-18)17-9-5-7-15(20)11-17/h4-12H,1-3H3,(H,22,25)

InChI Key

IKZBFJDRJXQEJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC(=C3)C(C)C

Origin of Product

United States

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